molecular formula C11H6F6N2S B1301548 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine CAS No. 284665-40-3

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No. B1301548
M. Wt: 312.24 g/mol
InChI Key: YXPRLOAPZGLDGA-UHFFFAOYSA-N
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Description

The compound "4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine" is a heterocyclic molecule that contains a thiazole ring, a common structural motif in medicinal chemistry due to its bioactive properties. The presence of trifluoromethyl groups can significantly influence the molecule's electronic properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioamides with various electrophiles or the cyclization of appropriately substituted thioureas. For instance, the synthesis of bis-trifluoromethyl thiazoline and thiazole derivatives has been reported through anti-Michael addition and condensation with thioamides . Similarly, the reaction of 1,3,4-oxadiazole with primary amines has been used to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Although these methods do not directly describe the synthesis of "4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine," they provide insight into the types of reactions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized by spectroscopic methods such as IR, Raman, and NMR spectroscopy. For example, the crystal structure of a related thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and (\pi)-(\pi) contacts that stabilize the three-dimensional network structure . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic ring opening, rearrangement, and cyclization, to yield a diverse array of heterocyclic compounds. For instance, the reaction of oxazol-5-one with primary amines and diamines can lead to the formation of imidazolones, dihydroisoquinoline, and (\beta)-carboline derivatives . These reactions demonstrate the versatility of thiazole derivatives as precursors in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the thiazole ring. The introduction of trifluoromethyl groups can increase the lipophilicity and electronic stability of the molecule, potentially enhancing its drug-like properties. The crystalline structure of a bis-trifluoromethyl thiazoline derivative shows short intermolecular F–F contacts, which could affect its solid-state properties .

Scientific Research Applications

  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria .
    • Method : The compounds were synthesized and their antimicrobial activities were studied .
    • Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
  • Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Method : The compounds were synthesized and their applications in the agrochemical and pharmaceutical industries were studied .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • H-Bond Catalysts

    • Field : Organic Chemistry
    • Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
    • Method : The compounds were synthesized and their applications in promoting organic transformations were studied .
    • Results : The compounds are used extensively in promoting organic transformations .
  • Anticancer and Antioxidant Agents

    • Field : Medicinal Chemistry
    • Application : Synthesis of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines as anticancer, and antioxidant agents .
    • Method : The compounds were synthesized based on the structures of reported compounds, SU-101, IMC38525, and FTAB .
    • Results : The compounds were reported as anticancer, and antioxidant agents .
  • Chemical Derivatization

    • Field : Surface Chemistry
    • Application : Chemical derivatization of amino-functionalized model surfaces .
    • Method : The compounds were used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
    • Results : The compounds were used in Chemical derivatization of amino-functionalized model surfaces .
  • Catalyst Development
    • Field : Organic & Biomolecular Chemistry
    • Application : N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used extensively in promoting organic transformations . It is a key motif for catalyst development .
    • Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
    • Results : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This review summarizes the key developments of Schreiner’s thiourea-mediated reactions with the aim to further expand the applications of (thio)urea-based catalysts .
  • Chiral Bronsted Acid
    • Field : Organic & Biomolecular Chemistry
    • Application : N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used extensively in promoting organic transformations . It is a key motif for catalyst development .
    • Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
    • Results : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This review summarizes the key developments of Schreiner’s thiourea-mediated reactions with the aim to further expand the applications of (thio)urea-based catalysts .

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPRLOAPZGLDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369384
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

CAS RN

284665-40-3
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284665-40-3
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Synthesis routes and methods

Procedure details

Phenyltrimethylammonium tribromide (753 mg, 2 mmol) was added to a solution of 3′,5′-bis(trifluoromethyl)acetophenone (0.51 g, 2.0 mmol) in tetrahydrofuran (5 mL) and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water and extracted with ethyl acetate. After the ethyl acetate layer was washed with brine, dried over anhydrous sodium sulfate, ethanol (5 mL) and thiourea (152 mg, 2 mmol) were added to the residue obtained by evaporation of the solvent under reduced pressure, and the mixture was refluxed for 30 minutes. After the reaction mixture was cooled to room temperature, it was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. After the ethyl acetate layer was washed with brine and dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1) and washed with n-hexane under suspension to give the title compound (520.1 mg, 83.3%) as a light yellow white crystal.
Quantity
753 mg
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0.51 g
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5 mL
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152 mg
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5 mL
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Yield
83.3%

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